Positional Isomer Comparison: 1,5-Substitution Pattern Defines Unique Scaffold
The target compound, 5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-amine, features a specific 1,5-substitution pattern on the pyridine core. This is distinct from the 1,3-substitution pattern found in the positional isomer 2-(2-Methyl-1H-imidazol-1-yl)pyridin-3-amine (CAS 937603-49-1) . The difference in substitution dictates a unique 3D orientation of the amine and imidazole groups, which is critical for structure-activity relationship (SAR) studies .
| Evidence Dimension | Substitution Pattern and Molecular Geometry |
|---|---|
| Target Compound Data | 1,5-substitution: 2-amino group and 5-(2-methylimidazol-1-yl) on pyridine |
| Comparator Or Baseline | Positional isomer: 2-(2-Methyl-1H-imidazol-1-yl)pyridin-3-amine (CAS 937603-49-1), 1,3-substitution pattern |
| Quantified Difference | Different substitution pattern leads to non-superimposable molecular geometry. |
| Conditions | Structural comparison based on IUPAC nomenclature and SMILES notation. |
Why This Matters
This positional isomer is not a functional substitute; the target compound's unique geometry is a fixed parameter for projects based on this specific scaffold.
